4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one
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Overview
Description
4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one typically involves the condensation of 2,5-diphenylpyrazol-3-one with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethylidene group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include oxidized pyrazolones, reduced pyrazolones, and substituted derivatives with various functional groups attached to the pyrazolone core.
Scientific Research Applications
4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethylidene group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylaminobenzylidene)rhodanine: Explored for its anticorrosive properties and potential in material science.
4,5-Bis(dimethylamino)quinolines: Studied for their proton sponge characteristics and applications in medicinal chemistry
Uniqueness
4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one stands out due to its unique pyrazolone core combined with the dimethylaminomethylidene group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5376-09-0 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C18H17N3O/c1-20(2)13-16-17(14-9-5-3-6-10-14)19-21(18(16)22)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
CDHLHRHJQPAXLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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